Diisopropylamine hydrochloride Diisopropylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 819-79-4
VCID: VC1884552
InChI: InChI=1S/C6H15N.ClH/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H
SMILES: CC(C)NC(C)C.Cl
Molecular Formula: C6H16ClN
Molecular Weight: 137.65 g/mol

Diisopropylamine hydrochloride

CAS No.: 819-79-4

Cat. No.: VC1884552

Molecular Formula: C6H16ClN

Molecular Weight: 137.65 g/mol

* For research use only. Not for human or veterinary use.

Diisopropylamine hydrochloride - 819-79-4

Specification

CAS No. 819-79-4
Molecular Formula C6H16ClN
Molecular Weight 137.65 g/mol
IUPAC Name N-propan-2-ylpropan-2-amine;hydrochloride
Standard InChI InChI=1S/C6H15N.ClH/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H
Standard InChI Key URAZVWXGWMBUGJ-UHFFFAOYSA-N
SMILES CC(C)NC(C)C.Cl
Canonical SMILES CC(C)NC(C)C.Cl

Introduction

Chemical Identity and Structure

Basic Information

Diisopropylamine hydrochloride is the hydrochloride salt of diisopropylamine, a secondary amine. The compound is characterized by a molecular formula of C₆H₁₆ClN and a molecular weight of 137.651 . Its Chemical Abstracts Service (CAS) registry number is 819-79-4, which serves as its unique identifier in chemical databases and literature . The exact mass of the compound has been determined to be 137.097122, which is an important parameter for mass spectrometric analysis . The compound exists as a solid at room temperature and exhibits distinctive physical properties that contribute to its chemical behavior and applications.

Structural Characteristics

The structure of diisopropylamine hydrochloride consists of a nitrogen atom bonded to two isopropyl groups, with the nitrogen carrying a positive charge that is balanced by a chloride counterion. The parent compound, diisopropylamine, has the chemical formula (Me₂CH)₂NH, where Me represents methyl groups . The systematic name for diisopropylamine is N-propan-2-ylpropan-2-amine, and its hydrochloride salt is consequently named N-propan-2-ylpropan-2-amine hydrochloride . The presence of two bulky isopropyl groups attached to the nitrogen atom creates significant steric hindrance around the nitrogen center, which influences the compound's reactivity patterns and applications in organic synthesis.

Nomenclature and Synonyms

Diisopropylamine hydrochloride is known by several synonyms in scientific literature and commercial contexts. These alternative names reflect different naming conventions and abbreviation systems used across the chemical industry and research community.

SynonymChemical Identity
Diisopropylammonium chlorideSalt form representation
bis(isopropyl)ammonium chlorideAlternative structural description
iPr₂NH hydrochlorideUsing common organic chemistry abbreviation
N-(1-methylethyl)-2-propanamine hydrochlorideIUPAC-based alternative name
2-Propanamine, N-(1-methylethyl)-, hydrochloride (1:1)Registry naming convention
{(i-C₃H₇)₂NH₂}ClChemical formula notation

Table 1: Common synonyms for diisopropylamine hydrochloride

Physical and Chemical Properties

Physical Characteristics

Diisopropylamine hydrochloride appears as a white to almost white crystalline solid or powder at room temperature . The compound's physical state contrasts with its parent compound, diisopropylamine, which is a colorless liquid with an ammonia-like odor . This difference in physical state is typical of amine hydrochloride salts, which generally have higher melting points and greater stability than their corresponding free amines. The crystalline nature of diisopropylamine hydrochloride makes it easier to handle, store, and measure accurately in laboratory settings, providing advantages for precise chemical synthesis and research applications.

Thermophysical Properties

The thermophysical properties of diisopropylamine hydrochloride are crucial for understanding its behavior under various conditions and for designing processes involving this compound. The melting point of diisopropylamine hydrochloride is reported to be between 216-218°C (literature value) or 215.0-220.0°C . This relatively high melting point is characteristic of amine hydrochloride salts and reflects the strong ionic interactions present in the crystal structure. The boiling point is reported as 83.9°C at 760 mmHg, though this value seems more appropriate for the free amine rather than the hydrochloride salt, which would typically decompose before boiling . The flash point is documented as 41.3°C, which again appears to be more representative of the parent compound diisopropylamine rather than its hydrochloride salt .

PropertyValueReference
Melting Point216-218°C (lit.) / 215.0-220.0°C
Boiling Point83.9°C at 760 mmHg (likely for free amine)
Flash Point41.3°C (likely for free amine)
Molecular Weight137.651
Physical State at 20°CSolid
AppearanceWhite to almost white powder to crystal

Table 2: Thermophysical properties of diisopropylamine hydrochloride

Solubility and Chemical Reactivity

Diisopropylamine hydrochloride demonstrates limited solubility in common organic solvents and water. It is reported to be slightly soluble in dimethyl sulfoxide (DMSO), methanol, and water . The solubility profile is important for applications in chemical synthesis, as it affects the choice of reaction medium and purification strategies. As a hydrochloride salt, the compound can undergo ion exchange reactions and can be converted back to the free amine under basic conditions. The reactivity of the nitrogen center is significantly modified compared to the free amine due to the protonation, which eliminates the nitrogen's nucleophilicity. This property is particularly important in controlling reaction selectivity when used in chemical synthesis.

Synthesis and Preparation Methods

Preparation of Parent Compound

Diisopropylamine hydrochloride is typically prepared from its parent compound, diisopropylamine, which is commercially available but can also be synthesized in laboratory settings. The primary method for synthesizing diisopropylamine involves the reductive amination of acetone with ammonia. This reaction utilizes a modified copper oxide catalyst, generally copper chromite, to facilitate the conversion . The reaction proceeds according to the following equation:

NH₃ + 2(CH₃)₂CO + 2H₂ → (CH₃)₂CH-NH-CH(CH₃)₂ + 2H₂O

This synthetic route represents a direct approach to forming diisopropylamine, where two molecules of acetone react with ammonia in the presence of hydrogen to form the secondary amine and water as a byproduct. The reaction typically takes place at temperatures between 80° and 160°C, with the reaction rate being highly dependent on the catalyst system employed . The efficiency of this synthesis makes it suitable for both laboratory and industrial-scale preparation of diisopropylamine.

Conversion to Hydrochloride Salt

The conversion of diisopropylamine to its hydrochloride salt is a straightforward process that involves the direct reaction with hydrochloric acid. This acid-base reaction produces the hydrochloride salt in high purity and yield. The process can be represented by the following equation:

(CH₃)₂CH-NH-CH(CH₃)₂ + HCl → (CH₃)₂CH-NH₂⁺-CH(CH₃)₂ Cl⁻

The precipitation of diisopropylamine hydrochloride from a solution of diisopropylamine in an appropriate solvent upon addition of hydrochloric acid provides a convenient method for purification. The solid hydrochloride salt can be isolated by filtration, washed to remove impurities, and dried under suitable conditions to yield the pure compound. This salt formation is commonly employed to facilitate the isolation, purification, and handling of amines in both research and industrial contexts.

Alternative Synthetic Approaches

While the direct protonation of diisopropylamine is the most common approach to preparing diisopropylamine hydrochloride, alternative methods have been reported in the literature. One approach involves the use of diisopropylamine hydrochloride as an intermediate in the synthesis of N,N-diisopropylethylamine (Hünig's base). This synthesis method uses paraldehyde as a raw material and involves the reaction of diisopropylamine with appropriate reagents to introduce the ethyl group . The versatility of diisopropylamine hydrochloride as a synthetic intermediate highlights its importance in organic synthesis and pharmaceutical chemistry, where controlled reactivity and selective transformations are essential.

Applications and Research Significance

Role in Organic Synthesis

Diisopropylamine hydrochloride serves important functions in organic synthesis, primarily as a precursor to reagents and as a source of diisopropylamine in controlled release applications. The parent compound, diisopropylamine, is particularly significant in organic synthesis as it reacts with organolithium reagents to form lithium diisopropylamide (LDA), a strong, non-nucleophilic base widely used in organic chemistry . LDA is employed in various transformations, including aldol condensations, enolate formations, and other carbon-carbon bond-forming reactions. The hydrochloride salt provides a stable, readily measured form of diisopropylamine that can be deprotonated in situ to generate the free amine when needed for these synthetic applications.

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